3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione is a complex organic compound belonging to the purine class of heterocyclic compounds. Purines are significant in biochemistry as they form the building blocks of nucleic acids, such as DNA and RNA. This compound, characterized by its unique sulfanyl and methyl substituents, has garnered attention for its potential applications in medicinal chemistry and pharmacology.
This compound is classified under purines due to its structural characteristics, which include a fused imidazole and pyrimidine ring system. It is also categorized as a thiol derivative because of the presence of the sulfanyl group.
The synthesis of 3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione typically involves multi-step organic reactions. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Specific reaction schemes may involve intermediates that are critical for the final product's formation .
The molecular formula for 3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione is . The structure features a purine core with various substituents:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular configuration and confirm its identity.
The compound can participate in several chemical reactions typical for purines:
Understanding the reactivity patterns requires knowledge of the electronic effects imparted by the various substituents on the purine ring. This affects both nucleophilicity and electrophilicity during chemical transformations .
The mechanism by which 3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione exerts its biological effects is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors related to nucleic acid metabolism.
Research indicates that modifications on purine structures can influence their binding affinity to target sites, potentially leading to therapeutic effects in areas like cancer treatment or antiviral applications .
Relevant analyses often include thermal analysis (e.g., Differential Scanning Calorimetry) to assess stability under heat .
The compound shows promise in various scientific fields:
Research continues to explore its efficacy and mechanisms within biological systems, highlighting its importance in drug discovery processes .
The target compound, 3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione, follows systematic IUPAC nomenclature that precisely defines its molecular architecture:
Table 1: Structural Components of the Target Compound
Position | Substituent | Chemical Group | Role |
---|---|---|---|
N3 | Methyl | −CH₃ | Enhances lipophilicity & metabolic stability |
N7 | (3-Methylphenyl)methyl | −CH₂C₆H₄(m-CH₃) | Enables π-π stacking with hydrophobic pockets |
C8 | (3-Methylbutyl)sulfanyl | −S(CH₂)₂CH(CH₃)₂ | Improves receptor affinity & selectivity |
C2, C6 | Dione | −C(=O)NH− & −N(C)C(=O) | Forms H-bonds with target proteins |
Structurally, it belongs to the 8-thioether xanthine class, characterized by:
Purine derivatives exhibit multifaceted bioactivity through modulation of adenosine receptors (ARs) and phosphodiesterases (PDEs):
Table 2: Biological Target Affinities of Representative 8-Sulfanyl Purines
Receptor/Enzyme | Affinity (Kᵢ/IC₅₀) | Selectivity Ratio | Biological Effect |
---|---|---|---|
A₁ AR | 320 ± 45 nM | 1.0 (Reference) | Neuroprotection, anti-inflammation |
A₂A AR | 1,100 ± 90 nM | 3.4 | Vasodilation, immune regulation |
A₂B AR | >10,000 nM | >31.3 | Not significant |
PDE4 | 850 nM (IC₅₀) | N/A | Anti-inflammatory, bronchodilation |
The strategic incorporation of sulfanyl groups at C8 addresses key challenges in purine-based drug development:
Table 3: Metabolic and Physicochemical Properties
Parameter | Value | Significance |
---|---|---|
Microsomal t₁/₂ (human) | 42.3 ± 3.1 min | 5× higher than theophylline (8.5 min) |
Intrinsic Clearance | 32.8 mL/min/kg | Suitable for once-daily dosing |
CYP3A4 Inhibition | IC₅₀ = 18.2 μM | Low drug-drug interaction risk |
cLogP | ~3.8 | Optimal for CNS penetration & oral absorption |
Future research should prioritize prodrug strategies (e.g., esterification) to enhance oral bioavailability and crystallographic studies to validate binding modes in A₁ AR complexes [5].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5